molecular formula C7H6F4N2 B1426215 [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine CAS No. 913198-84-2

[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B1426215
CAS No.: 913198-84-2
M. Wt: 194.13 g/mol
InChI Key: PIPGTAHEBBLNHM-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazine derivative. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance the production rate and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its role in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its fluorinated structure enhances its stability and bioavailability, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique properties contribute to the development of products with improved performance and durability .

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atoms enhance its binding affinity to target molecules, leading to more effective interactions and outcomes .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylhydrazine
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, [3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine stands out due to the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-5-1-4(7(9,10)11)2-6(3-5)13-12/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPGTAHEBBLNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NN)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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